4,5-Bis(2-butenyloxy)-2-imidazolidinone
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Overview
Description
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The unique structure of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one, featuring two but-2-enoxy groups, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidin-2-ones typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion
Industrial Production Methods
Industrial production of imidazolidin-2-ones often employs catalytic strategies to enhance efficiency and sustainability. Methods such as Lewis acid-catalyzed ring expansion of aziridines with isocyanates have been reported to yield enantiomerically pure imidazolidin-2-one derivatives in a one-step, highly efficient manner . These methods can be adapted for the large-scale production of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one.
Chemical Reactions Analysis
Types of Reactions
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the modulation of biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant properties.
Benzimidazolidin-2-one: Found in pharmaceuticals and natural products, used as chiral auxiliaries.
Uniqueness
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is unique due to its specific substitution pattern with but-2-enoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
91216-69-2 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+ |
InChI Key |
DZLBWVZPOJJFOH-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/COC1NC(=O)NC1OC/C=C/C |
Canonical SMILES |
CC=CCOC1C(NC(=O)N1)OCC=CC |
Origin of Product |
United States |
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